2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one family, characterized by a fused thiophene-pyrimidinone core. The structure includes a 3-benzyl group at position 3 of the pyrimidinone ring and a sulfanyl-acetamide moiety at position 2, where the acetamide is substituted with a 4-fluoro-2-methylphenyl group. This substitution pattern is critical for modulating biological activity, particularly in targeting enzymes or receptors involved in inflammatory or oncological pathways .
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S2/c1-14-11-16(23)7-8-17(14)24-19(27)13-30-22-25-18-9-10-29-20(18)21(28)26(22)12-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPZSGQNAGHGMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, which is achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors. The benzyl group is introduced via benzylation reactions, and the final step involves the attachment of the fluoro-methylphenylacetamide moiety through acylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl and fluoro-methylphenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
The compound’s core structure aligns with derivatives reported in and , which share the thieno[3,2-d]pyrimidin-4-one scaffold. Key differences lie in the substituents at position 3 of the pyrimidinone ring and the acetamide side chain, which influence solubility, binding affinity, and metabolic stability.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Bioactivity: The benzyl group in the target compound may enhance membrane permeability compared to the 4-fluorophenyl () or 4-methylphenyl () groups, which prioritize steric bulk and electronic effects .
Synthetic Pathways: The synthesis of such compounds typically involves nucleophilic substitution (e.g., ), where chloroacetamide intermediates react with thiolated pyrimidinones under basic conditions (e.g., K₂CO₃ in acetone) .
Biological Activity
The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide is a member of the thienopyrimidine class of compounds, which have attracted attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by:
- Thieno[3,2-d]pyrimidine core
- Benzyl group
- Fluoro-methylphenylacetamide moiety
The molecular formula is with a molecular weight of approximately 439.52 g/mol .
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties . The mechanisms through which these compounds exert their effects include:
- Inhibition of Key Enzymes : Compounds related to this class have been shown to inhibit enzymes such as thymidylate synthase and dihydrofolate reductase, which are crucial for DNA synthesis and repair in cancer cells .
- Cell Proliferation Inhibition : Studies have demonstrated that similar compounds can effectively reduce cell proliferation in various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and others .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thienopyrimidine Derivative | MCF7 | 0.46 |
| Thienopyrimidine Derivative | NCI-H460 | 0.39 |
Antimicrobial Activity
In addition to anticancer effects, this compound may also possess antimicrobial properties . Thienopyrimidine derivatives have been noted for their ability to inhibit bacterial growth by targeting essential bacterial enzymes .
- Mechanism of Action : The antimicrobial activity is primarily attributed to the inhibition of DNA gyrase and topoisomerase IV, leading to bacterial apoptosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thienopyrimidine derivatives. Modifications in the substituents on the aromatic rings or alterations in the acetamide group can significantly influence the potency and selectivity of these compounds against various biological targets .
Case Studies
Recent studies have highlighted the efficacy of thienopyrimidine derivatives in both anticancer and antimicrobial applications:
- Study on Anticancer Efficacy : A study reported that a derivative with a similar structure displayed IC50 values of 0.39 µM against HCT116 colon cancer cells and 0.46 µM against MCF7 breast cancer cells .
- Antimicrobial Testing : Another investigation indicated that thienopyrimidine derivatives exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, showcasing their potential as broad-spectrum antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
